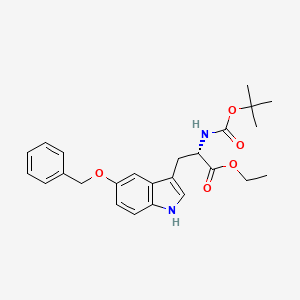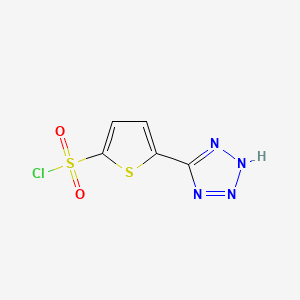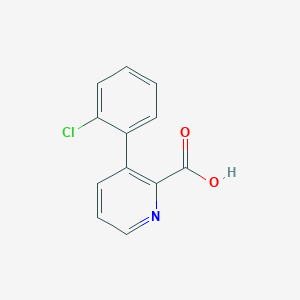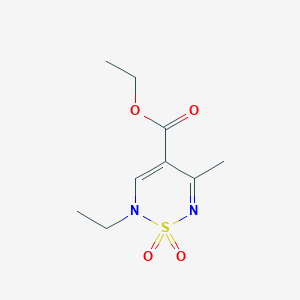![molecular formula C12H14BrNO3 B1393300 Methyl 4-[(2-bromobutanoyl)amino]benzoate CAS No. 1282969-26-9](/img/structure/B1393300.png)
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-[(2-bromobutanoyl)amino]benzoate is a chemical compound with the empirical formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol . It is a solid compound with the following structural formula: O=C(OC)C₁=C(C=CC=C₁)NC(C(Br)CC)=O . This compound belongs to the class of esters and contains both an aromatic benzene ring and an amide functional group.
Applications De Recherche Scientifique
Synthesis of Amino Acid and Peptide Derivatives :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate has been used in the efficient synthesis of N-phthaloylated amino acids and peptide derivatives. This process is significant for racemization-free phthaloylation, applicable to alpha-amino acids, dipeptides, and similar compounds (Casimir, Guichard, & Briand, 2002).
Applications in Sugar Chemistry :
- In carbohydrate research, derivatives of Methyl 4-[(2-bromobutanoyl)amino]benzoate have been used in the synthesis of complex sugar molecules like d-forosamine, showcasing its utility in the field of organic synthesis (Baer & Hanna, 1981).
Synthesis of β-Amino Acid Derivatives :
- The compound has been instrumental in the diastereoselective alkylation of 3-Aminobutanoic Acid, demonstrating its role in creating enantiomerically pure amino acid derivatives (Estermann & Seebach, 1988).
Photopolymerization Applications :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate derivatives have been explored in the field of photopolymerization. For example, its alkoxyamine derivatives have been used as photoiniferters in nitroxide-mediated photopolymerization, highlighting its potential in material science and polymer chemistry (Guillaneuf et al., 2010).
Synthesis of Complex Heterocyclic Systems :
- It has been employed in synthesizing complex heterocyclic systems, such as the production of various substituted pyrimidinones and pyrazolones. This demonstrates its utility in the creation of novel compounds with potential biological activities (Shah, 2013).
Organic Synthesis and Crystallography :
- The compound's derivatives have been used in organic synthesis, leading to the discovery of novel amino acid components in substances like bestatin, which are important in enzymatic studies and crystallography (Nakamura et al., 1976).
Polymer Research :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate cation radical salts have been found to be effective initiators for the polymerization of cyclohexene oxide, indicating its relevance in polymer research and development (Abu-Abdoun & Ledwith, 2007).
Propriétés
IUPAC Name |
methyl 4-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(13)11(15)14-9-6-4-8(5-7-9)12(16)17-2/h4-7,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKGHATRZANBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-bromobutanoyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)





![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)


